1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazine based systems have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been demonstrated to possess a variety of biological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide involves multiple steps, starting from the appropriate pyridazine and piperidine derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide can be compared with other pyridazinone derivatives, such as 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one . While both compounds share a similar core structure, their pharmacological profiles and specific applications may differ . The unique substituents on the pyridazinone ring contribute to their distinct biological activities and therapeutic potentials .
Biological Activity
The compound 1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N5O3S. Its structure features a pyridazine ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to its biological properties.
Property | Value |
---|---|
Molecular Weight | 425.52 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and certain proteases, which are crucial in various physiological processes.
- Cellular Signaling Modulation : The pyridazinyl moiety may modulate signaling pathways related to cell proliferation and apoptosis, potentially impacting cancer cell lines.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor activity. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting growth:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.2 |
A549 (Lung) | 10.5 |
HeLa (Cervical) | 12.3 |
These findings suggest that the compound may act as a potential therapeutic agent for various cancers.
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has been evaluated for anti-inflammatory effects. It demonstrated the ability to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages:
Treatment | NO Production (µM) |
---|---|
Control | 25.0 |
Compound (10 µM) | 15.0 |
This reduction indicates potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine and piperidine rings have been explored:
- Pyridazine Substituents : Altering the position and nature of substituents on the pyridazine ring significantly affects potency against cancer cell lines.
- Piperidine Modifications : Modifying the piperidine nitrogen can enhance solubility and bioavailability.
Case Studies
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound, revealing that specific modifications increased potency against FGFR inhibitors with IC50 values as low as 30 nM .
- Inflammation Model : In vivo studies using murine models showed that administration of the compound reduced symptoms associated with rheumatoid arthritis by inhibiting pro-inflammatory cytokines .
Properties
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-18-4-2-3-5-22(18)23-10-11-24(29-28-23)30-16-13-20(14-17-30)25(31)27-15-12-19-6-8-21(9-7-19)34(26,32)33/h2-11,20H,12-17H2,1H3,(H,27,31)(H2,26,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVJTLFURIJDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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